molecular formula C12H14N6O2 B2525277 3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6, 8-dione CAS No. 922479-55-8

3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6, 8-dione

Cat. No.: B2525277
CAS No.: 922479-55-8
M. Wt: 274.284
InChI Key: WLKPIOXSCUGNET-UHFFFAOYSA-N
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Description

3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6, 8-dione is a useful research compound. Its molecular formula is C12H14N6O2 and its molecular weight is 274.284. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Psychotropic Activity

Research on 8-aminoalkyl derivatives of purine-2,6-dione with various substituents has shown these compounds to have significant affinity for serotonin receptors, suggesting their potential psychotropic activity, including anxiolytic and antidepressant properties. These findings indicate the broad scope for designing ligands targeting serotonin receptors to treat related disorders (Chłoń-Rzepa et al., 2013).

Anticancer, Anti-HIV, and Antimicrobial Activities

Another study describes the synthesis of new triazino and triazolo[4,3-e]purine derivatives, highlighting their in vitro screening for anticancer, anti-HIV, and antimicrobial activities. Certain compounds displayed considerable activity against melanoma, non-small lung cancer, and breast cancer cells, as well as moderate activity against HIV-1 and significant antimicrobial effects against various pathogens (Ashour et al., 2012).

Molecular Structure and Binding

The detailed molecular structure and binding properties of these compounds are crucial for their potential therapeutic applications. For instance, studies on the crystal structure of related compounds reveal insights into their interaction mechanisms and potential for drug development (Karczmarzyk et al., 1995).

Properties

IUPAC Name

3,9-dimethyl-7-prop-2-enyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O2/c1-4-5-17-10(19)8-9(16(3)12(17)20)13-11-15-14-7(2)6-18(8)11/h4H,1,5-6H2,2-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKPIOXSCUGNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.